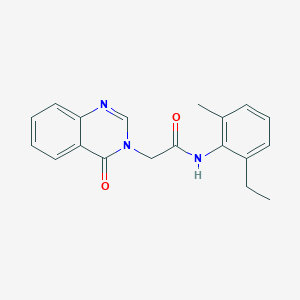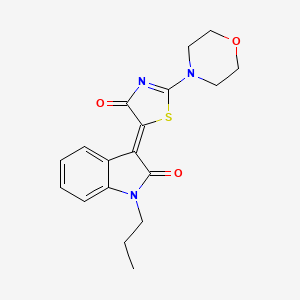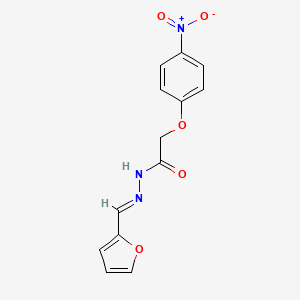
7-Bromo-6-chloro-3-(3-((4-chlorophenyl)amino)-2-hydroxypropyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-6-chloro-3-(3-((4-chlorophenyl)amino)-2-hydroxypropyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-chloro-3-(3-((4-chlorophenyl)amino)-2-hydroxypropyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloroaniline, bromine, and chloroacetyl chloride.
Formation of Intermediate: The initial step involves the formation of an intermediate by reacting 4-chloroaniline with chloroacetyl chloride under controlled conditions.
Cyclization: The intermediate undergoes cyclization in the presence of a base to form the quinazolinone core.
Substitution Reactions: Subsequent substitution reactions introduce the bromo and hydroxypropyl groups to the quinazolinone core.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can be carried out using nucleophiles like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, quinazolinone derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be investigated for similar activities.
Medicine
In medicine, such compounds are explored for their potential therapeutic effects, including as inhibitors of specific enzymes or receptors.
Industry
Industrially, these compounds can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 7-Bromo-6-chloro-3-(3-((4-chlorophenyl)amino)-2-hydroxypropyl)quinazolin-4(3H)-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways would depend on the specific application being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Chloro-3-(3-((4-chlorophenyl)amino)-2-hydroxypropyl)quinazolin-4(3H)-one
- 7-Bromo-3-(3-((4-chlorophenyl)amino)-2-hydroxypropyl)quinazolin-4(3H)-one
- 6-Bromo-3-(3-((4-chlorophenyl)amino)-2-hydroxypropyl)quinazolin-4(3H)-one
Uniqueness
The uniqueness of 7-Bromo-6-chloro-3-(3-((4-chlorophenyl)amino)-2-hydroxypropyl)quinazolin-4(3H)-one lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C17H14BrCl2N3O2 |
|---|---|
Molekulargewicht |
443.1 g/mol |
IUPAC-Name |
7-bromo-6-chloro-3-[3-(4-chloroanilino)-2-hydroxypropyl]quinazolin-4-one |
InChI |
InChI=1S/C17H14BrCl2N3O2/c18-14-6-16-13(5-15(14)20)17(25)23(9-22-16)8-12(24)7-21-11-3-1-10(19)2-4-11/h1-6,9,12,21,24H,7-8H2 |
InChI-Schlüssel |
LYOWLFIGVUWFEX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NCC(CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[2-(biphenyl-4-yl)-2-oxoethyl]sulfanyl}-6-methyl-5-phenyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11979119.png)

![Methyl (2E)-2-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11979133.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11979137.png)
![(2E)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-4-one](/img/structure/B11979138.png)


![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11979148.png)
![2,6-Dimethoxy-4-((E)-{[3-sulfanyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-YL]imino}methyl)phenyl acetate](/img/structure/B11979156.png)
![(5Z)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11979166.png)
![2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N'-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11979169.png)
![butyl 2-amino-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11979170.png)
